molecular formula C14H17N3O2 B8289437 4-(1H-indazol-5-yloxy)cyclohexanecarboxamide

4-(1H-indazol-5-yloxy)cyclohexanecarboxamide

Cat. No.: B8289437
M. Wt: 259.30 g/mol
InChI Key: GKRDNBTXBLSHEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-indazol-5-yloxy)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C14H17N3O2 and its molecular weight is 259.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

4-(1H-indazol-5-yloxy)cyclohexane-1-carboxamide

InChI

InChI=1S/C14H17N3O2/c15-14(18)9-1-3-11(4-2-9)19-12-5-6-13-10(7-12)8-16-17-13/h5-9,11H,1-4H2,(H2,15,18)(H,16,17)

InChI Key

GKRDNBTXBLSHEF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(=O)N)OC2=CC3=C(C=C2)NN=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ammonium chloride (173 ml, 3.23 mmol) and diisopropylethylamine (0.75 ml, 4.30 mmol) were added to a solution of the 4-(1H-indazol-5-yloxy)cyclohexanecarboxylic acid (280 mg, 1.08 mmol) obtained in Example 368 in N,N-dimethylformamide (10 ml). After aqueous ammonia (1 ml) was added thereto to effect dissolution, 1-ethyl-3-(3′-dimethylaminopropyl)carbodiimide monohydrochloride (309 mg, 1.61 mmol) and hydroxybenzotriazole (160 mg, 1.18 mmol) were added thereto. After 16 hours, it was confirmed that the starting material remained. Therefore, 1-ethyl-3-(3′-dimethylaminopropyl)carbodiimide monohydrochloride (309 mg, 1.61 mmol) and hydroxybenzotriazole (160 mg, 1.18 mmol) were further added thereto. After 7 hours, a saturated aqueous sodium hydrogencarbonate solution was added to the reaction solution, and the resulting mixture was poured into water (100 ml) and extracted with ethyl acetate (50 ml×3) and chloroform (20 ml×2). The organic layer was washed with a saturated aqueous sodium chloride solution and then dried over anhydrous magnesium sulfate. The organic layer dried was concentrated under reduced pressure and the resulting residue was washed with diethyl ether by repulping to obtain 4-(1H-indazol-5-yloxy)cyclohexanecarboxamide (265 mg, 95%).
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
173 mL
Type
reactant
Reaction Step Two
Quantity
0.75 mL
Type
reactant
Reaction Step Two
Quantity
280 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
309 mg
Type
reactant
Reaction Step Four
Quantity
160 mg
Type
reactant
Reaction Step Four
Quantity
309 mg
Type
reactant
Reaction Step Five
Quantity
160 mg
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

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